Lipophilicity (XLogP3) Differentiation vs. Parent Bispidine and 5-Methyl-Oxazole Analog
The target compound exhibits a computed XLogP3 of 1.9 [1], reflecting the combined lipophilic contributions of the tert-butyl oxazole substituent and the methylene linker. In contrast, the parent 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has a reported logP of −0.56 to 0.06 , and a hypothetical 5-methyl-oxazole analog (replacing tert-butyl with methyl) would be predicted to have an XLogP approximately 1.0–1.3 log units lower based on the π-contribution difference between tert-butyl and methyl. This differential of >1.5 log units places the target compound in the moderately lipophilic range (logP 1–3) considered favorable for passive membrane permeability while retaining aqueous solubility, whereas the parent bispidine is substantially more polar and may exhibit limited passive diffusion across lipid bilayers.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (computed, PubChem) |
| Comparator Or Baseline | 3,7-Diazabicyclo[3.3.1]nonane (bispidine): logP = −0.56 to 0.06 (multiple sources); hypothetical 5-methyl-oxazole analog: predicted XLogP ≈ 0.6–0.9 |
| Quantified Difference | Δ logP ≈ +1.3 to +2.5 vs. parent bispidine; estimated Δ logP ≈ +1.0 to +1.3 vs. 5-methyl-oxazole analog |
| Conditions | Computed logP values from PubChem (XLogP3 algorithm) and ChemSpider (ACD/LogP); in silico prediction for analog |
Why This Matters
For CNS-targeted programs or cellular assays requiring passive membrane penetration, the higher logP of the target compound provides a quantifiably greater probability of crossing lipid bilayers compared to the parent bispidine scaffold, guiding procurement decisions when permeability is a critical assay parameter.
- [1] PubChem Compound Summary, CID 102547986: Computed Properties section, XLogP3-AA = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/1427022-43-2 View Source
